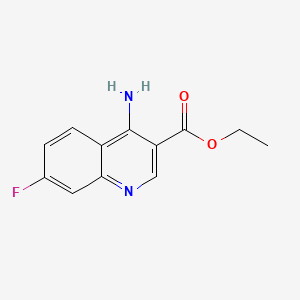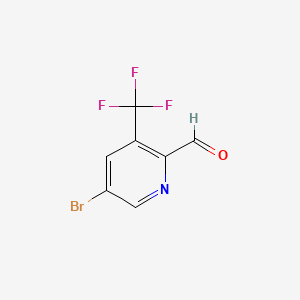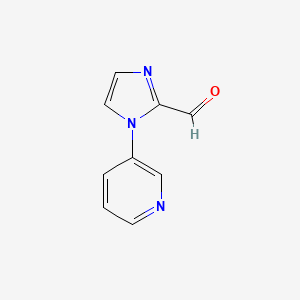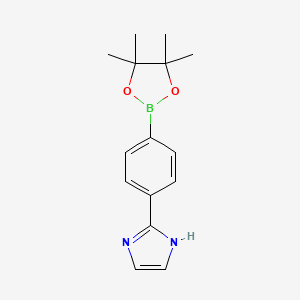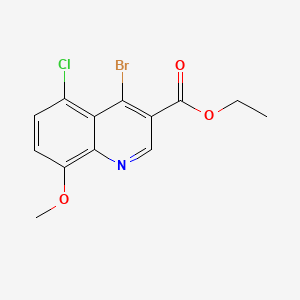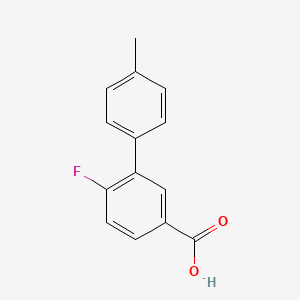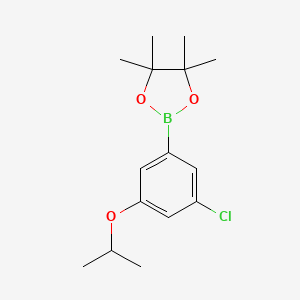
2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chloro-5-isopropoxyphenyl)boronic acid” is a chemical compound with the molecular formula C9H12BClO3 and a molecular weight of 214.45400 . It’s commonly used in research .
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and an isopropoxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.45400 . Other physical and chemical properties such as boiling point, melting point, and density were not specified in the sources I found.Applications De Recherche Scientifique
Organic Synthesis
Pinacol boronic esters, such as 3-Chloro-5-isopropoxyphenylboronic acid, pinacol ester, are highly valuable building blocks in organic synthesis . They are often used in various chemical transformations, where the valuable boron moiety remains in the product .
Protodeboronation
Protodeboronation of pinacol boronic esters is a significant process in organic synthesis . This compound can undergo catalytic protodeboronation, which is a valuable but underdeveloped transformation .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is one of the most widely applied transition metal catalyzed carbon–carbon bond forming reactions . Boronic esters like this compound play a crucial role in this reaction .
Drug Delivery Systems
This compound can be used to develop reactive oxygen species (ROS)-responsive drug delivery systems . For example, it can be structurally modified with hyaluronic acid (HA) to form curcumin-loaded nanoparticles (HA@CUR NPs), which can be rapidly released in a ROS environment .
Treatment of Periodontitis
The ROS-responsive drug delivery system developed using this compound has shown potential in the treatment of periodontitis . The system not only retains the antimicrobial efficacy of curcumin, but also exhibits pronounced anti-inflammatory and anti-oxidative stress functions .
Dental Therapeutics
The potential of this compound in treating periodontitis could offer valuable insights for dental therapeutics targeting periodontal diseases . It could lead to the development of more effective treatments for periodontitis and other dental diseases .
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
2-(3-chloro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO3/c1-10(2)18-13-8-11(7-12(17)9-13)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKVZMOSZYGGQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675353 |
Source


|
| Record name | 2-{3-Chloro-5-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1218789-42-4 |
Source


|
| Record name | 2-{3-Chloro-5-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

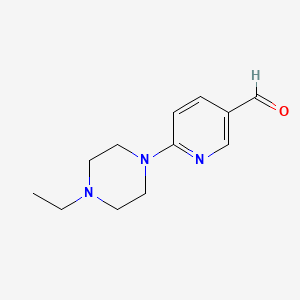
![pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid,tetrahydro-,2-tert-butyl 3a-ethyl ester,(3aR,6aR)-](/img/structure/B567073.png)
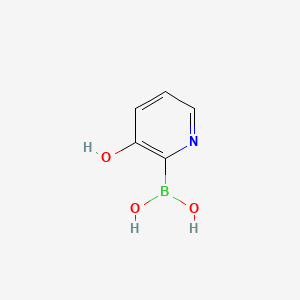
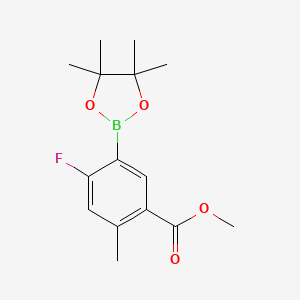
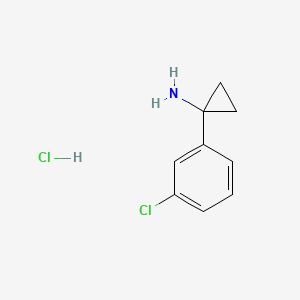
![8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567079.png)
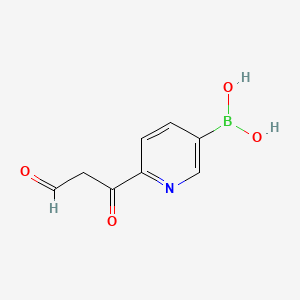
![2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B567082.png)
